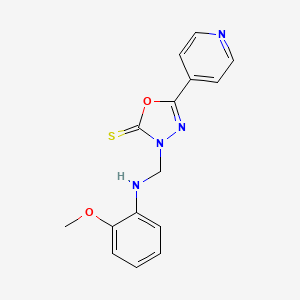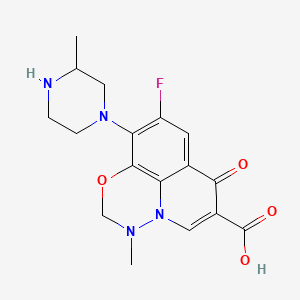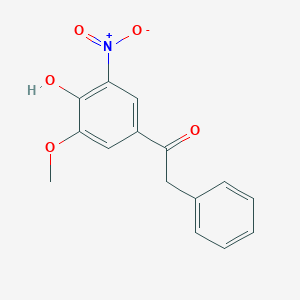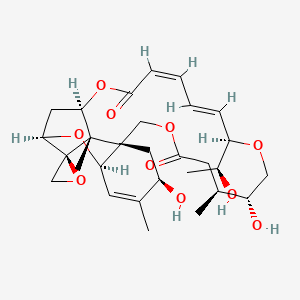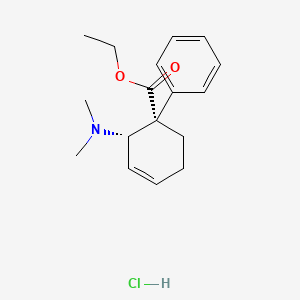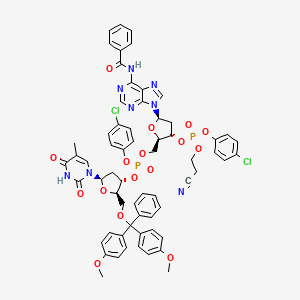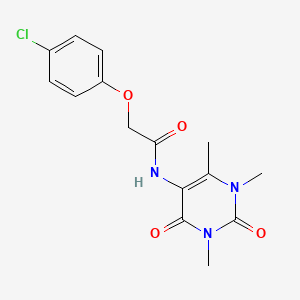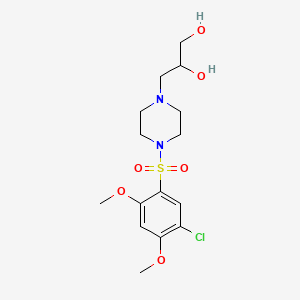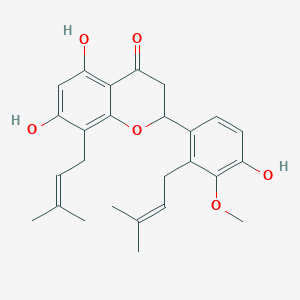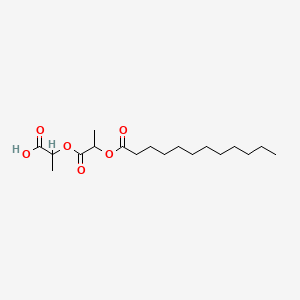
Lauroyl lactylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lauroyl lactylate is an organic compound commonly used in the cosmetic and food industries. It is known for its properties as an emulsifier and surfactant, which help in stabilizing mixtures of oil and water. This compound is derived from lauric acid and lactic acid, making it a natural and biodegradable ingredient .
Vorbereitungsmethoden
The preparation of lauroyl lactylate involves the reaction of lauric acid with lactic acid. One common method includes dissolving sodium hydroxide in purified water to create a sodium hydroxide solution. This solution is then added dropwise to lactic acid at room temperature while stirring to generate sodium lactate. The sodium lactate is heated to 80°C, and nitrogen gas is introduced to the material interface. The temperature is then controlled between 190-210°C, and lauric acid along with a catalyst is added. The reaction continues for 60 minutes, followed by vacuumizing and an additional 20 minutes of reaction. The final product is a white to pale yellow solid .
Analyse Chemischer Reaktionen
Lauroyl lactylate undergoes various chemical reactions, including hydrolysis and membrane-disruptive interactions. Hydrolysis of this compound results in the formation of lauric acid and lactic acid. It also exhibits membrane-disruptive properties, which are significant in its antimicrobial activity. The compound interacts with lipid bilayers, causing morphological changes and membrane disruption .
Wissenschaftliche Forschungsanwendungen
Lauroyl lactylate has a wide range of applications in scientific research. In chemistry, it is used as an emulsifier and surfactant in various formulations. In biology and medicine, its antimicrobial properties make it a valuable component in skincare products and pharmaceuticals. It is also used in the food industry as a food-grade emulsifier, enhancing the texture and stability of products .
Wirkmechanismus
The mechanism of action of lauroyl lactylate involves its interaction with lipid membranes. It disrupts the membrane structure by integrating into the lipid bilayer, causing increased permeability and eventual membrane disruption. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Vergleich Mit ähnlichen Verbindungen
Lauroyl lactylate is often compared with other lactylates such as calcium stearoyl lactylate and sodium stearoyl lactylate. While all these compounds serve as emulsifiers and surfactants, this compound is unique due to its specific fatty acid composition, which provides distinct antimicrobial properties. Other similar compounds include sodium lauryl sulfate and sodium lauroyl sarcosinate, but these differ in their chemical structure and specific applications .
Eigenschaften
CAS-Nummer |
48075-52-1 |
|---|---|
Molekularformel |
C18H32O6 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-(2-dodecanoyloxypropanoyloxy)propanoic acid |
InChI |
InChI=1S/C18H32O6/c1-4-5-6-7-8-9-10-11-12-13-16(19)23-15(3)18(22)24-14(2)17(20)21/h14-15H,4-13H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
AOHBGMDQHXJADT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


